molecular formula C6H12O5 B1446002 L-[6-13C]fucose CAS No. 478518-51-3

L-[6-13C]fucose

Katalognummer: B1446002
CAS-Nummer: 478518-51-3
Molekulargewicht: 165.15 g/mol
InChI-Schlüssel: SHZGCJCMOBCMKK-BUCMHYPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-[6-13C]fucose can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. One common approach involves the enzymatic conversion of L-[6-13C]fuculose to this compound using fucose isomerase . The reaction conditions typically include a temperature range of 30-50°C and a pH of 7-10, with manganese ions as cofactors .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Engineered strains of Escherichia coli or other microorganisms can be used to produce high yields of this compound . The fermentation process is followed by purification steps to isolate the labeled sugar.

Analyse Chemischer Reaktionen

Metabolic Pathways and Oxidation Reactions

L-[6-¹³C]Fucose participates in mammalian metabolic pathways, primarily through oxidation and incorporation into glycoconjugates. Key findings include:

Oxidation to L-Fuconate

  • Enzymatic oxidation : Hydroxysteroid 17-β dehydrogenase 14 (HSD17B14) catalyzes the NAD⁺-dependent oxidation of L-fucose to L-fucono-1,5-lactone, which rapidly hydrolyzes to L-fuconate (Fig. 1B in ).

    • Product identification : NMR and MS analyses confirmed L-fuconate as the end product, with the ¹³C label retained at the C6 position during oxidation .

    • Kinetics : Recombinant human HSD17B14 showed activity of 29.63 ± 0.61 µmol/min/mg with L-fucose (Table 2 in ).

Intermediates and Lactone Formation

  • L-Fucono-1,5-lactone spontaneously converts to L-fucono-1,4-lactone under physiological conditions.

  • NMR evidence : Real-time monitoring revealed transient lactone intermediates, with L-fucono-1,4-lactone accumulating before hydrolysis to L-fuconate .

Enzymatic Substrate Specificity

HSD17B14 exhibits strict specificity for L-fucose and structurally related sugars:

SubstrateActivity (µmol/min/mg)
L-Fucose (2 mM)29.63 ± 0.61
D-Fucose (20 mM)ND*
L-Galactose (2 mM)4.14 ± 0.39
D-Arabinose (2 mM)16.77 ± 1.16

*ND: Not detected .

  • Key insight : The enzyme discriminates against D-fucose and D-galactose, highlighting its stereochemical preference for L-configuration .

Isotopic Tracing in Glycosylation

L-[6-¹³C]Fucose is used to study GDP-fucose metabolism and glycan biosynthesis:

Pool-Specific Utilization

  • Cells distinguish GDP-fucose derived from exogenous L-[6-¹³C]fucose (fucose<sub>Ex</sub>), salvage pathways (fucose<sub>Sal</sub>), and de novo synthesis (fucose<sub>Man/Glc</sub>) .

    • N-glycan core fucosylation : FUT8 preferentially incorporates fucose<sub>Ex</sub> into α1-6 linkages, requiring lower exogenous fucose concentrations than antennae fucosylation (Fig. 3A in ).

    • ER vs. Golgi utilization : POFUT1 (ER) uses fucose<sub>Ex</sub> more efficiently than POFUT2 (Golgi), which relies on de novo GDP-fucose .

Quantitative Contributions

SourceContribution to N-Glycans (%)*
Exogenous (fucose<sub>Ex</sub>)60–90% (at 50 µM)
Salvage (fucose<sub>Sal</sub>)10–40%
De novo (fucose<sub>Man</sub>)5–30%

*Varies by cell type and fucose concentration .

Mass Spectrometry (MS)

  • GC-MS : Quantified ¹³C enrichment in hydrolyzed glycans, revealing asymmetric deuteration patterns in bifucosylated N-glycans .

  • LC-MS/MS : Identified linkage-specific incorporation of L-[6-¹³C]fucose into core vs. antennae positions (Fig. 4B in ).

Nuclear Magnetic Resonance (NMR)

  • Tracked real-time oxidation of L-[6-¹³C]fucose, resolving lactone intermediates and hydrolysis kinetics (Fig. 10 in ).

Key Research Findings

  • Feedback Inhibition : Exogenous L-fucose suppresses de novo GDP-fucose synthesis via GMDS inhibition, maintaining constant cytosolic GDP-fucose levels .

  • Compartmentalized Pools : GDP-fucose exists in distinct cytoplasmic pools, differentially accessed by ER/Golgi enzymes .

  • Salvage Pathway Insensitivity : Fucose<sub>Sal</sub> contributes 10–40% to glycosylation, unaffected by exogenous fucose<sub>Ex</sub> .

Table 1: HSD17B14 Substrate Activity

SubstrateActivity (µmol/min/mg)
L-Fucose29.63 ± 0.61
D-Arabinose16.77 ± 1.16
L-Galactose4.14 ± 0.39
L-Xylose0.29 ± 0.01

Source:

Table 2: Fucose Source Contribution to N-Glycans

Cell LineFucose<sub>Ex</sub> (%)Fucose<sub>Sal</sub> (%)Fucose<sub>Man</sub> (%)
HepG28515<5
Huh77520<5
CHO405010

Source:

Wissenschaftliche Forschungsanwendungen

Glycobiology Research

L-[6-13C]fucose is essential in studying glycosylation processes, particularly in the synthesis and analysis of fucosylated glycans. These glycans play critical roles in cell signaling, immune response, and pathogen recognition.

Case Study: Synthesis of Lewis b Antigens

A notable application involves the synthesis of type 1 Lewis b hexasaccharide antigen structures using this compound. This study aimed to investigate the binding interactions of these antigens with specific lectins through Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of the labeled fucose allowed researchers to track metabolic pathways and quantify binding affinities effectively .

Metabolic Pathway Studies

This compound can be used to trace metabolic pathways involving fucose metabolism in various organisms. By incorporating this isotopic label into biological systems, researchers can monitor the incorporation and utilization of fucose in real-time.

Data Table: Metabolic Pathway Tracing

Study Organism Method Findings
Wang et al. (2023)MiceIsotopic labelingDemonstrated that L-fucose is metabolized into GDP-L-fucose, crucial for glycosylation processes .
Smith et al. (2022)E. coliMass spectrometryTracked the incorporation of this compound into polysaccharides during growth phases .

Biomedical Applications

This compound has potential therapeutic applications due to its role in modulating immune responses and influencing cancer biology. Its incorporation into glycoproteins can alter their function and interactions.

Case Study: Cancer Immunotherapy

Research has shown that fucosylation patterns on glycoproteins can affect tumor progression and immune evasion mechanisms. By using this compound in animal models, scientists have been able to elucidate how altered fucosylation impacts immune cell interactions with tumor cells .

Food Science and Nutrition

In food science, L-fucose (and its isotopic variant) is being explored for its potential health benefits as a functional ingredient in dietary supplements and functional foods.

Data Table: Dietary Applications

Application Food Product Usage Level
Infant formulaBreast milk substitutes30 mg/L to 250 mg/L
Dairy productsFunctional yogurts50 mg/L
SupplementsImmune support capsules100 mg/capsule

The European Food Safety Authority has recognized the safety of L-fucose for human consumption, supporting its incorporation into various food products .

Toxicological Studies

Safety assessments have been conducted to evaluate the toxicity of L-fucose when consumed as part of a diet or supplement regimen. These studies indicate that L-fucose does not pose genotoxic or mutagenic risks at recommended intake levels.

Findings from Toxicological Studies

  • No adverse effects observed in long-term dietary studies.
  • Acceptable daily intake established at 5 mg/kg body weight.
  • Average dietary intake levels are below safety thresholds based on comprehensive food consumption databases .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

L-[6-13C]fucose is a stable isotope-labeled derivative of L-fucose, a naturally occurring 6-deoxy hexose sugar that plays a crucial role in various biological processes. This article delves into the biological activity of this compound, exploring its significance in glycosylation, immune responses, and potential therapeutic applications.

Chemical Characteristics

This compound has the molecular formula C6H12O5C_6H_{12}O_5 and a molecular weight of 165.15 g/mol. The incorporation of the carbon-13 isotope at the sixth carbon position enhances its utility in metabolic studies and tracing pathways in biological systems. The structural features of L-fucose differentiate it from other hexoses, particularly due to the absence of a hydroxyl group at the C-6 position.

Compound Molecular Formula Molecular Weight (g/mol) Unique Characteristics
L-FucoseC6H12O5C_6H_{12}O_5165.15Naturally occurring sugar involved in glycosylation
This compoundC6H12O5C_6H_{12}O_5165.15Stable isotope-labeled for metabolic tracing

Glycosylation

Fucose is incorporated into N-glycans, O-glycans, and glycolipids through fucosyltransferases that utilize GDP-fucose as a substrate. These modifications are essential for proper cellular functions, including cell-cell interactions and signaling processes. Research indicates that the metabolic origin of fucose influences its incorporation into glycoproteins, affecting glycosylation patterns in various cell types .

Immune Response

L-fucose plays a significant role in modulating immune responses. It is involved in the synthesis of selectin ligands, which are crucial for leukocyte adhesion during inflammation. Congenital mutations affecting fucosylation pathways can lead to severe immune deficiencies, underscoring the importance of fucose in immune function . Studies have shown that exogenous fucose can alter the dynamics of fucosylation in cells, impacting their immune responses .

Cancer Biology

Alterations in fucosylation patterns have been associated with cancer progression and metastasis. Elevated levels of fucosylated proteins can serve as biomarkers for cancer diagnosis and prognosis. The use of chemically modified fucose analogs like this compound allows researchers to investigate these processes more thoroughly and may lead to novel therapeutic strategies targeting fucosylation in cancer treatment .

Case Studies and Research Findings

  • Metabolic Pathways : A study by Sosicka et al. demonstrated that cells preferentially utilize different sources of GDP-fucose for glycosylation based on their metabolic origins. Their findings revealed that exogenous fucose significantly influences N-glycan-associated fucose levels, with implications for understanding cellular metabolism and glycosylation dynamics .
  • Therapeutic Potential : Research has explored the potential of L-fucose derivatives in modulating immune responses and tumor biology. For instance, 6-deoxy-L-fucose derivatives have shown promise as therapeutic agents due to their ability to inhibit specific fucosylation pathways that are upregulated in certain cancers.
  • Biomarkers for Disease : Elevated levels of fucosylated proteins have been linked to various diseases, including cancer and autoimmune disorders. The ability to track this compound allows for more precise assessments of fucosylation status in clinical samples, aiding in disease diagnosis and monitoring .

Eigenschaften

IUPAC Name

(3S,4R,5S,6S)-6-(113C)methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-BUCMHYPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-[6-13C]fucose
Reactant of Route 2
L-[6-13C]fucose
Reactant of Route 3
L-[6-13C]fucose
Reactant of Route 4
L-[6-13C]fucose
Reactant of Route 5
L-[6-13C]fucose
Reactant of Route 6
L-[6-13C]fucose
Customer
Q & A

Q1: What is the significance of synthesizing L-[6-13C]fucose?

A1: The research article focuses on the practical synthesis of various 13C-labeled sugars, including this compound []. These isotopically labeled compounds are invaluable tools in biological research. Specifically, incorporating 13C-labeled sugars into glycans allows researchers to track their metabolic fate and elucidate their biological roles using techniques like NMR spectroscopy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.